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Compound of Interest |

Compound Name: N-Allylsalicylamide
CAS No.: 118-62-7
Cat. No.: B050310

Executive Summary

N-Allylsalicylamide (2-hydroxy-N-(prop-2-en-1-yl)benzamide) represents a critical structural
motif in medicinal chemistry, serving as a scaffold for analgesic development and a monomer
for functionalized polymers. Its analysis is non-trivial due to the strong intramolecular hydrogen
bonding (IMHB) between the phenolic hydroxyl and the amide carbonyl, which significantly
perturbs standard spectroscopic signals.

This guide provides a rigorous, self-validating framework for the synthesis, purification, and
spectroscopic validation of N-Allylsalicylamide. It moves beyond static data listing to explain
the causality of signal shifts, ensuring researchers can distinguish the target amide from its
common isomer, O-allylsalicylamide.

Part 1: Chemical Identity & Structural Context[1]
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Property Data

IUPAC Name 2-Hydroxy-N-(prop-2-en-1-yl)benzamide

] 553-54-8 (Note: Distinct from Salicylamide 118-
CAS Registry Number

62-7)
Molecular Formula
Molecular Weight 177.20 g/mol
Melting Point 100-102 °C (Recrystallized from EtOH/Water)

Soluble in EtOH, DMSO,
Solubility
; sparingly soluble in water.[1][2][3]

Structural Criticality: The Intramolecular Hydrogen Bond

The defining feature of this molecule is the six-membered pseudo-ring formed by the hydrogen
bond between the phenolic -OH and the amide C=0.

o Effect on IR: Lowers the Amide | carbonyl frequency.

o Effect on NMR: Deshields the phenolic proton significantly (

ppm).

o Effect on Reactivity: Reduces the nucleophilicity of the phenol, making N-alkylation favored
over O-alkylation during synthesis if conditions are controlled.

Part 2: Synthesis & Purification Workflow

Prerequisite for Analysis: High-quality spectra require >98% purity. The primary impurity is the
unreacted methyl salicylate or the O-allyl ether isomer.

Protocol: Aminolysis of Methyl Salicylate

Reagents: Methyl Salicylate (1.0 eq), Allylamine (1.2 eq), Methanol (Solvent).
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Reaction: Dissolve methyl salicylate in methanol. Add allylamine dropwise at 0°C to prevent
volatilization. Allow to warm to room temperature and reflux for 4—6 hours.

Monitoring: TLC (Hexane:EtOAc 3:1). Product (

) is more polar than methyl salicylate (

)

Workup: Evaporate methanol. Dissolve residue in EtOAc. Wash with 1M HCI (to remove
excess allylamine) and 5%

(to remove unreacted salicylic acid).

Purification: Recrystallize from aqueous ethanol.

Visualization: Synthesis & Purity Logic
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Figure 1: Synthesis workflow with integrated quality control logic based on NMR shifts.
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Part 3: Infrared Spectroscopy (Vibrational Analysis)

The IR spectrum serves as the primary confirmation of the amide functional group and the

integrity of the phenolic moiety.

Method: KBr Pellet or ATR (Attenuated Total Reflectance).[4]

Frequency (

)

Intensity Assignment

Structural Insight

3350-3280

Medium, Sharp

Amide N-H stretch.[2]
Distinct from broad
OH.

3200-2800

Broad, Weak

Phenolic OH.[2]
Broadening indicates

strong H-bonding.

1645-1635

Strong

Amide L.[5] Shifted
lower (from typical
1660-1680) due to
IMHB with Phenol.

1595, 1540

Strong / Amide Il

Aromatic ring
breathing mixed with
N-H bending.

1240

Strong

Phenolic C-O stretch.

990, 920

Medium

Allyl Pattern. Out-of-
plane bending for

terminal vinyl group (

).

755

Strong

Ortho-substituted
benzene ring (4

adjacent protons).

Diagnostic Check: If the Carbonyl peak appears
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, the intramolecular hydrogen bond is disrupted or absent (suggesting O-alkylation impurity).

Part 4: Nuclear Magnetic Resonance (NMR) Profiling

NMR provides the definitive proof of structure. The data below assumes

as the solvent.[6]

H NMR (400 MHz, )
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Shift (
Mult. Integ. Assignment Interpretation
» Ppm)

Critical Proof.
Highly

deshielded by
12.30 s 1H Phenolic -OH IMHB with C=0.

Disappears with

shake.

Ortho to C=0.

Deshielded by
7.45 dd 1H Ar-H (H-6)

carbonyl

anisotropy.

7.38 td 1H Ar-H (H-4) Para to OH.

Ortho to OH.
Shielded by
electron-donating
OH.

6.98 d 1H Ar-H (H-3)

6.85 t 1H Ar-H (H-5) Meta to OH.

6.60 brs 1H Amide -NH Broad signal.

Methine proton
5.05 ddt 1H Allyl P
of the allyl group.

Allyl Terminal alkene
5.25 dg 1H (trans to
(trans) methine).

Allyl Terminal alkene
5.18 dq 1H

(cis) (cis to methine).

Methylene
4.05 tt/d 2H adjacent to

Nitrogen.
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C NMR (100 MHz, )
e Carbonyl (C=0): 170.1 ppm (Amide).

Aromatic C-OH: 161.5 ppm (Deshielded by Oxygen).

Allyl Methine (

): 134.0 ppm.

Allyl Methylene (

): 116.8 ppm.

Aliphatic Methylene (

): 42.1 ppm.

Part 5: Mass Spectrometry (Fragmentation Logic)
Technique: EI-MS (70 eV) or ESI-MS (+). Molecular lon:

(

).

Fragmentation Pathway

The fragmentation is driven by the stability of the hydroxybenzoyl cation (salicyloyl group).

e Parent lon:

177.

o -Cleavage: Cleavage of the amide bond releases the allylamine radical, leaving the salicyloyl
cation (

121).

o MclLafferty-like Rearrangement: While less common in simple amides, loss of the allyl moiety
via H-transfer can generate Salicylamide (
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137).

e Loss of CO: The ion at

121 often loses CO to form the phenol cation (

93).

Visualization: MS Fragmentation Tree
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[Salicylamide]+
- Loss of CO (-28) m/z 93
i " \_ [Phenol]+

H-Rearrangement (-40)

M+ (177) Loss of Allylamine (-56)
[C1O0H1INOZ]+ Allyl Cleavage

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways observed in EI-MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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